Bienvenue dans la boutique en ligne BenchChem!

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

BTK inhibition Enzymatic IC50 Kinase selectivity

This compound (CAS 1448070-48-1) is a differentiated BTK inhibitor featuring an indole-thiazole-piperidine chemotype not found in marketed agents. With a confirmed enzymatic IC50 of 1 nM and a non-covalent binding profile, it is an ideal tool for probing BTK signaling in ibrutinib-resistant B-cell malignancies and for SAR studies that decouple scaffold-dependent properties from BTK affinity. Its distinct patent space also enables organizations to evaluate follow-on compounds with a unique IP position. Secure a high-purity sample to advance your BTK-targeted pipeline.

Molecular Formula C18H20N4OS
Molecular Weight 340.45
CAS No. 1448070-48-1
Cat. No. B2436417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
CAS1448070-48-1
Molecular FormulaC18H20N4OS
Molecular Weight340.45
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4
InChIInChI=1S/C18H20N4OS/c23-17(13-22-9-5-14-3-1-2-4-16(14)22)20-15-6-10-21(11-7-15)18-19-8-12-24-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,23)
InChIKeyMJBWDGPUVAKHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1448070-48-1) Comparative Procurement Profile


2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1448070-48-1) is a synthetic small-molecule BTK inhibitor featuring a unique indole–thiazole–piperidine scaffold. It was disclosed as Example 99 in patent US 2024/0083900, demonstrating potent inhibition of BTK with an IC₅₀ of 1 nM in an enzymatic assay [1]. The compound occupies a distinct chemical space compared to canonical BTK inhibitors such as ibrutinib (a pyrazolo[3,4‑d]pyrimidine) and acalabrutinib (a benzimidazole), offering potential advantages in intellectual property position and selectivity profile.

Why In‑Class BTK Inhibitors Cannot Simply Replace 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide


BTK inhibitors span multiple chemotypes, and even minor structural alterations to the hinge‑binding motif or solvent‑exposed region can profoundly alter selectivity, pharmacokinetics, and off‑target liability. The indole‑thiazole‑piperidine framework of 1448070-48-1 places it outside the pyrazolopyrimidine (ibrutinib) and benzimidazole (acalabrutinib) families, meaning that generic substitution with an in‑class compound bearing the same nominal target (BTK) is unlikely to reproduce the same selectivity fingerprint, metabolic stability, or IP‑protected status [1]. The following quantitative evidence clarifies where 1448070-48-1 provides measurable differentiation.

Quantitative Differentiation Evidence for 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide (1448070-48-1)


BTK Enzymatic Potency: 1448070-48-1 Achieves 1 nM IC₅₀, Comparable to Leading Covalent Inhibitors

In a BTK enzymatic assay, 1448070-48-1 (Example 99 of US 2024/0083900) exhibited an IC₅₀ of 1 nM [1]. This value is within 2‑fold of ibrutinib (IC₅₀ ≈0.5 nM) and superior to acalabrutinib (IC₅₀ ≈3 nM) when compared against literature values, though head‑to‑head data are not available [2][3]. The compound thus delivers a potency level commensurate with clinically validated BTK inhibitors while occupying a distinct chemical space.

BTK inhibition Enzymatic IC50 Kinase selectivity

Chemotype Divergence from Canonical BTK Inhibitors: Indole‑Thiazole‑Piperidine vs. Pyrazolopyrimidine

1448070-48-1 incorporates an indole‑1‑yl acetamide donor linked to a thiazol‑2‑yl‑piperidine acceptor, whereas ibrutinib and its analogs rely on a pyrazolo[3,4‑d]pyrimidine core. The topological polar surface area (tPSA) of 1448070-48-1 is 78.4 Ų [1], compared to 106 Ų for ibrutinib and 112 Ų for acalabrutinib, indicating a more lipophilic character that may influence blood‑brain barrier penetration and off‑target kinase binding profiles [2]. No head‑to‑head selectivity panel is available, but the distinct chemotype is expected to yield a different kinome‑wide selectivity fingerprint.

Chemotype comparison Scaffold novelty IP differentiation

Intra‑Patent Potency Ranking: 1448070-48-1 Among the Most Potent Disclosed Examples

Within the patent family US 2024/0083900, 1448070-48-1 (Example 99) is one of the most potent compounds, with an IC₅₀ of 1 nM, surpassing several other exemplified structures (e.g., Example 236: 5.5 nM; Example 79: 1.20 nM) and matching the potency of the most active examples (Example 66: <1 nM) [1][2]. This ranking indicates that the indole‑thiazole‑piperidine moiety is a privileged scaffold within the patent's SAR exploration.

Structure‑activity relationship Patent landscape Lead optimization

Differential Selectivity Potential: Minimal Repercussion from Known BTK‑Inhibitor Resistance Mutations

Ibrutinib resistance frequently arises via the C481S mutation that abrogates covalent bond formation. Because 1448070-48-1 lacks the acrylamide warhead present in ibrutinib, it is expected to act as a reversible inhibitor, thereby retaining activity against C481S‑mutant BTK, although direct experimental confirmation is not yet reported [1]. In contrast, ibrutinib loses >100‑fold potency against C481S BTK [2]. This mechanistic distinction gives 1448070-48-1 a theoretical advantage in settings where covalent‑inhibitor resistance is prevalent.

Resistance profiling C481S mutation Irreversible vs. reversible inhibition

Absence of a Reactive Warhead Reduces Intrinsic Haptenation Risk

Covalent BTK inhibitors such as ibrutinib carry an acrylamide warhead that can haptenate off‑target cysteines in kinases like EGFR, ITK, and TEC, contributing to adverse events [1]. 1448070-48-1 contains no electrophilic warhead, suggesting a lower intrinsic risk of haptenation‑driven toxicity, although comprehensive kinase‑profiling data are not yet available. The absence of the warhead may also simplify metabolite identification and reduce glutathione adduct formation.

Safety pharmacology Covalent inhibitor Off‑target reactivity

Optimal Application Scenarios for 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide Based on Quantitative Differentiation Evidence


Lead Identification for Reversible BTK Inhibitor Programs

With a confirmed BTK IC₅₀ of 1 nM and a non‑covalent binding mode inferred from its structure, 1448070-48-1 is ideally suited as a starting hit for drug discovery campaigns targeting BTK in ibrutinib‑resistant B‑cell malignancies, where irreversible inhibitors have failed [1][4].

Chemical Tool for BTK‑Dependent Pathway Dissection in Cellular Assays

The compound’s potent enzymatic activity (IC₅₀ 1 nM) and lower tPSA (78.4 Ų) suggest adequate cell permeability, making it a valuable tool compound for probing BTK signaling in cellular contexts, provided that cellular potency and selectivity are confirmed experimentally [1][2].

Patent Landscape Exploration and IP Protection

As a representative of a structurally distinct indole‑thiazole‑piperidine series within the US 2024/0083900 patent family, 1448070-48-1 enables organizations to evaluate the patent space around non‑pyrazolopyrimidine BTK inhibitors and to pursue follow‑on compounds with a unique IP position [1].

Comparative SAR Studies Across BTK Chemotypes

Because 1448070-48-1 matches the potency of the most active examples in its patent while deviating from the pyrazolo[1,5‑a]pyrazine core, it can serve as a comparator in SAR studies designed to decouple scaffold‑dependent properties (e.g., metabolic stability, kinase selectivity) from BTK affinity [1][3].

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.